molecular formula C17H27N3O2S B2399224 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1208432-93-2

2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2399224
CAS No.: 1208432-93-2
M. Wt: 337.48
InChI Key: ZDBPIHRTOCVNJS-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this nature are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Introduction of the cyclopentylthio group: This can be done through thiolation reactions, where a cyclopentylthiol is reacted with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring opening or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxadiazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, it could be studied for its interactions with enzymes, receptors, or other biological macromolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
  • 2-(Cyclopentylthio)-1-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Comparing it with similar compounds can highlight differences in potency, selectivity, and metabolic stability.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-12(2)16-18-19-17(22-16)13-7-9-20(10-8-13)15(21)11-23-14-5-3-4-6-14/h12-14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBPIHRTOCVNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CSC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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